

Application Notes & Protocols: 4-Methylpiperazine-1-sulfonyl Chloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-methylpiperazine-1-sulfonyl
Chloride

Cat. No.: B161148

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Introduction: Strategic Value of the 4-Methylpiperazine Sulfonamide Moiety

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. **4-Methylpiperazine-1-sulfonyl chloride** has emerged as a cornerstone reagent for introducing the 4-methylpiperazine sulfonamide moiety into lead compounds. This functional group is not merely a synthetic handle but a carefully chosen pharmacophore that imparts a range of beneficial properties to drug candidates.

The piperazine ring system is classified as a "privileged structure" in medicinal chemistry, owing to its frequent appearance in biologically active compounds that bind to multiple receptors with high affinity.^[1] Its derivatives are integral to drugs targeting a wide array of conditions, including bacterial infections, cancer, and central nervous system disorders.^{[1][2][3]} ^{[4][5]} The 4-methylpiperazine group, in particular, offers several distinct advantages:

- Enhanced Aqueous Solubility: The tertiary amine of the piperazine ring has a physiologically relevant pKa, allowing it to be protonated at physiological pH. This capacity for salt formation significantly improves the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.

- Improved Pharmacokinetic Profile: The piperazine moiety can favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It can serve as a "metabolic soft spot" or, conversely, block metabolism at adjacent sites, depending on the structural context.
- Potent Target Engagement: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the protonated form can engage in ionic interactions, anchoring the drug molecule to its biological target.[\[1\]](#)

The sulfonyl chloride functional group provides a reliable and efficient chemical handle for covalently linking this valuable piperazine moiety to a primary or secondary amine on a core scaffold, forming a stable sulfonamide bond.[\[6\]](#)[\[7\]](#) This guide provides a comprehensive overview of **4-methylpiperazine-1-sulfonyl chloride**, its properties, and detailed protocols for its application.

Physicochemical & Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.

Physicochemical Properties

The key properties of **4-methylpiperazine-1-sulfonyl chloride** are summarized below.

Property	Value	Source
Molecular Formula	$C_5H_{11}ClN_2O_2S$	[8]
Molecular Weight	198.67 g/mol	[8]
CAS Number	1688-95-5	[8] [9] [10]
Appearance	White to off-white solid	N/A
Topological Polar Surface Area (TPSA)	49 Å ²	[8]
Hydrogen Bond Acceptors	4	[11]
Hydrogen Bond Donors	0	[11]
Rotatable Bonds	1	[11]

Safety, Handling, and Storage

Hazard Statement: **4-Methylpiperazine-1-sulfonyl chloride** is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[\[8\]](#)

Core Safety Protocols:

- Handling: Always handle in a well-ventilated chemical fume hood.[\[12\]](#) Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[\[13\]](#)[\[14\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[13\]](#)
- Reaction Quenching: Sulfonyl chlorides react exothermically with nucleophiles, particularly water and alcohols. Quench reactions and leftover reagents cautiously, typically by slow addition to a stirred, cooled solution of a mild base like aqueous sodium bicarbonate.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[12\]](#)[\[14\]](#) The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[\[12\]](#)

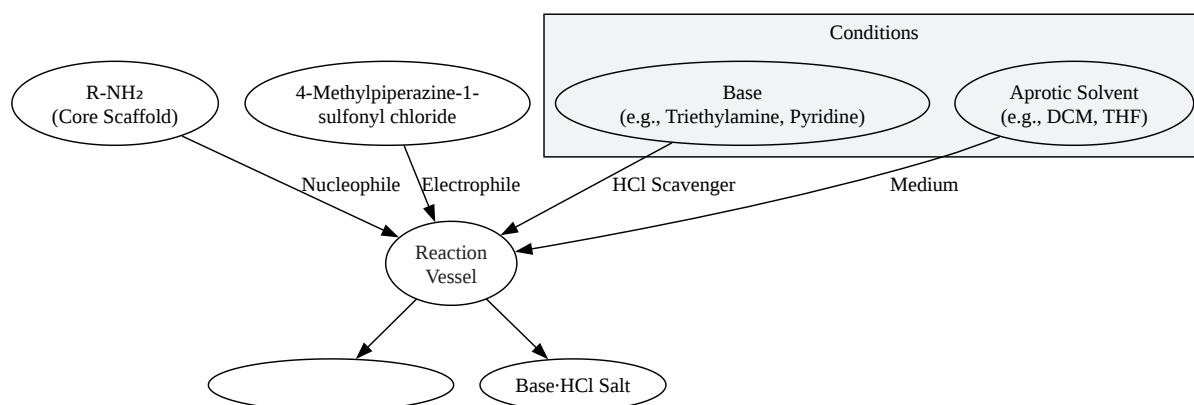
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and moisture.[12][13]

Application in Medicinal Chemistry: Sulfonamide Synthesis

The primary application of **4-methylpiperazine-1-sulfonyl chloride** is the synthesis of sulfonamides via reaction with primary or secondary amines.[6] This reaction is a robust and widely used transformation in drug development.[15][16]

General Reaction Scheme & Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.[17] The amine nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group. An ancillary base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][17]



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Caption: General workflow for sulfonamide synthesis.

Causality Behind Experimental Choices:

- Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the reactive sulfonyl chloride. The choice often depends on the solubility of the amine starting material.
- Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated.^[6] Pyridine can also be used and may serve as both the base and a catalyst.^[17] The base is crucial because its absence would lead to the protonation of the starting amine by the generated HCl, rendering it non-nucleophilic and halting the reaction.
- Temperature: Reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-aryl-4-methylpiperazine-1-sulfonamide. Researchers should adapt stoichiometry and conditions based on their specific amine substrate.

Materials & Reagents

- Amine Substrate (e.g., Aniline derivative)
- **4-Methylpiperazine-1-sulfonyl chloride**
- Triethylamine (TEA), distilled
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated aqueous NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

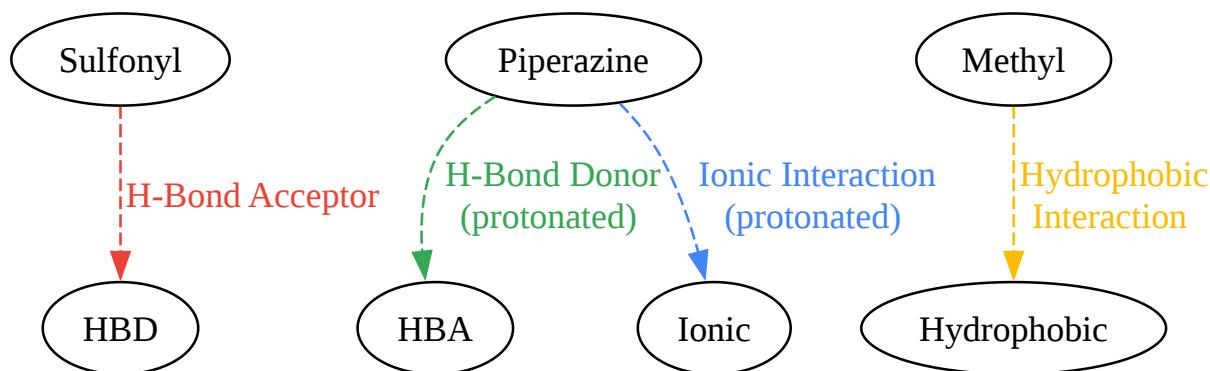
Step-by-Step Procedure

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
- Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
- Sulfonyl Chloride Addition: In a separate container, dissolve **4-methylpiperazine-1-sulfonyl chloride** (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled amine solution over 10-15 minutes.
 - Expert Insight: Slow, dropwise addition is critical to manage the reaction exotherm and prevent the formation of undesired byproducts.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
- Aqueous Workup:
 - Once the reaction is complete, dilute the mixture with additional DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with:
 - 1 M HCl (to remove excess TEA)
 - Saturated NaHCO_3 solution (to remove residual acid)
 - Brine (to reduce the solubility of organic material in the aqueous layer)[18]

- Self-Validation Check: Each wash removes specific impurities. Test the pH of the aqueous layer after the NaHCO_3 wash to ensure it is basic, confirming the neutralization of acid.
- Drying and Concentration: Dry the separated organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid or oil by flash column chromatography (typically using a silica gel stationary phase with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to yield the pure sulfonamide product.
- Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (^1H NMR, ^{13}C NMR, HRMS, and HPLC).

Visualizing the Pharmacophoric Role

The 4-methylpiperazine sulfonamide moiety often serves as a key interaction point within a biological target, such as an enzyme active site.



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Caption: Hypothetical drug-receptor interactions.

This diagram illustrates how the sulfonamide oxygens can accept hydrogen bonds, while the protonated piperazine nitrogen can donate a hydrogen bond or form a salt bridge with an acidic amino acid residue. The N-methyl group can engage in favorable hydrophobic interactions.

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